Advanced Synthesis of 2-(1-Aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol: A Stereoselective Approach
Advanced Synthesis of 2-(1-Aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol: A Stereoselective Approach
Executive Summary & Structural Analysis
The target molecule, 2-(1-Aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol , represents a specialized amino-alcohol scaffold with significant potential in neuropharmacology. Structurally, it functions as a conformationally restricted analog of acyclic NMDA receptor antagonists. The bicyclo[4.1.0]heptane core (norcarane) introduces rigid stereochemical constraints that differentiate it from flexible arylcyclohexylamines like ketamine or tiletamine.
Structural Challenges
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Quaternary Center Construction: The C2 position features a geminal disubstitution (hydroxyl group and the aminopropyl side chain), creating a sterically congested quaternary center.
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Bicyclic Strain: The fused cyclopropane ring imparts significant ring strain (~27 kcal/mol), requiring mild conditions to prevent ring-opening or rearrangement during functionalization.
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Chemo-differentiation: The synthesis requires the precise installation of a 1-aminopropan-2-yl side chain, necessitating a strategy that distinguishes between the newly formed tertiary alcohol and the side-chain functionality.
Retrosynthetic Analysis
Our strategy relies on a convergent approach. We disconnect the molecule at the C2–C(sidechain) bond, revealing bicyclo[4.1.0]heptan-2-one as the primary electrophile and a nucleophilic propyl-equivalent.
To install the specific 1-aminopropan-2-yl moiety (
Retrosynthetic Pathway (Graphviz Visualization)
Figure 1: Retrosynthetic logic flow disconnecting the target into accessible precursors.
Step-by-Step Synthetic Protocol
Step 1: Synthesis of the Core (Bicyclo[4.1.0]heptan-2-one)
Reaction Type: Corey-Chaykovsky Cyclopropanation
Rationale: Direct cyclopropanation of cyclohexenone is best achieved using dimethyloxosulfonium methylide. Unlike the sulfonium ylide (which favors epoxidation), the sulfoxonium ylide is a "softer" nucleophile that undergoes conjugate addition to
Protocol
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Reagent Prep: In a flame-dried 3-neck flask under Argon, suspend Sodium Hydride (NaH) (60% dispersion, 1.2 equiv) in dry DMSO . Heat to 50°C for 1 hour until gas evolution ceases, generating the dimsyl anion.
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Ylide Formation: Cool to room temperature (RT). Add Trimethylsulfoxonium Iodide (Me3SOI) (1.2 equiv) in one portion. Stir for 30 min to form the ylide.
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Addition: Dropwise add Cyclohex-2-en-1-one (1.0 equiv) in DMSO.
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Reaction: Stir at 50°C for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1).
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Workup: Quench with ice water. Extract with Et2O (3x). Wash organics with brine, dry over MgSO4, and concentrate.[1]
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Purification: Vacuum distillation yields Bicyclo[4.1.0]heptan-2-one as a clear oil.
| Reagent | Equivalents | Role |
| Cyclohex-2-en-1-one | 1.0 | Substrate |
| Trimethylsulfoxonium Iodide | 1.2 | Methylene Source |
| NaH (60%) | 1.2 | Base |
| DMSO | Solvent | Medium |
Step 2: Installation of the Side Chain (Reformatsky Reaction)
Reaction Type: Zinc-Mediated Enolate Addition Rationale: The Reformatsky reaction is selected over Grignard reagents because the organozinc intermediate is less basic and tolerates the enolizable protons of the ketone. Furthermore, it allows the introduction of the functionalized 3-carbon unit (ethyl 2-bromopropionate) necessary to build the "propan-2-yl" architecture [2].
Protocol
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Activation: In a dry flask, place Zinc dust (1.5 equiv). Activate by washing with dilute HCl, then water, acetone, and ether, followed by drying under vacuum.
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Initiation: Suspend Zn in dry THF . Add a crystal of Iodine and 10% of the Ethyl 2-bromopropionate . Warm gently to initiate the reaction (color change from brown to clear).
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Addition: Add a solution of Bicyclo[4.1.0]heptan-2-one (1.0 equiv) and the remaining Ethyl 2-bromopropionate (1.2 equiv total) dropwise to maintain a gentle reflux.
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Stereocontrol: The bicyclic ring directs the attack. The nucleophile approaches from the convex face (anti to the cyclopropane ring), yielding the trans-relationship between the hydroxyl group and the cyclopropane methylene [3].
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Workup: Quench with cold 1M HCl. Extract with EtOAc.[1]
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Product: Ethyl 2-(2-hydroxybicyclo[4.1.0]heptan-2-yl)propanoate .
Step 3: Functional Group Transformation (Ester to Amine)
Strategy: We must convert the ester group (
Sub-step 3A: Reduction to Diol
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Reagent: LiAlH4 (2.0 equiv) in THF, 0°C.
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Mechanism: Reduces the ester to a primary alcohol.
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Product: 2-(1-hydroxypropan-2-yl)bicyclo[4.1.0]heptan-2-ol (A 1,3-diol).
Sub-step 3B: Selective Activation
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Reagent: p-Toluenesulfonyl chloride (TsCl, 1.1 equiv), Pyridine, 0°C.
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Selectivity: The primary alcohol on the side chain is sterically accessible and reacts with TsCl. The tertiary alcohol on the ring is sterically hindered and remains free.
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Product: Primary Tosylate intermediate.
Sub-step 3C: Azide Displacement & Reduction
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Displacement: Treat the tosylate with Sodium Azide (NaN3) (1.5 equiv) in DMF at 60°C.
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Reduction: Staudinger reduction using Triphenylphosphine (PPh3) followed by water, or catalytic hydrogenation (H2, Pd/C).
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Final Product: 2-(1-Aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol .
Mechanistic & Stereochemical Pathway[2]
The stereochemical outcome is dictated by the geometry of the bicyclo[4.1.0]heptane core. The cyclopropane ring creates a "concave" face (endo) and a "convex" face (exo). Reagents preferentially attack the carbonyl carbon from the less hindered convex face.
Figure 2: Mechanistic flow emphasizing the conjugate addition and facial selectivity.
Safety & Handling Protocols
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Sodium Hydride (NaH): Pyrophoric. Use strictly dry glassware and inert atmosphere. Dispose of excess by slow addition of isopropanol.
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Sodium Azide (NaN3): Acutely toxic and shock-sensitive. Do not use with halogenated solvents (forms explosive di- and tri-azidomethane). Quench azide waste with nitrous acid (NaNO2 + H2SO4) in a fume hood.
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Organozinc Reagents: Moisture sensitive. While less reactive than Grignards, they should be handled under Argon.
References
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Corey, E. J., & Chaykovsky, M. (1965).[2] Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[3] Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364.
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Ocampo, R., & Dolbier, W. R. (2004). The Reformatsky Reaction in Organic Synthesis. Tetrahedron, 60(42), 9325-9374.
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Gawley, R. E. (1976). Stereochemistry of the Reformatsky reaction. Journal of Organic Chemistry, 41(8), 1473–1475.
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Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical Reviews, 88(2), 297–337.
